molecular formula C90H122O12 B1205722 trimethyl (2S,7R,10S,12R,16R,19R,27R,29R,32S,35R,38S,41R,46S,50R,53S,54R,56R,59S,62S,67S)-46-hydroxy-7,10,12,16,19,24,29,32,35,38,41,50,53,56,59,62,67,70-octadecamethyl-47-oxo-3,26,45,68-tetraoxaheptadecacyclo[40.28.0.02,27.04,25.06,23.07,20.010,19.011,16.028,41.029,38.032,37.044,69.046,67.049,66.050,63.053,62.054,59]heptaconta-1(70),4(25),5,23,42,44(69),48,63,65-nonaene-12,35,56-tricarboxylate

trimethyl (2S,7R,10S,12R,16R,19R,27R,29R,32S,35R,38S,41R,46S,50R,53S,54R,56R,59S,62S,67S)-46-hydroxy-7,10,12,16,19,24,29,32,35,38,41,50,53,56,59,62,67,70-octadecamethyl-47-oxo-3,26,45,68-tetraoxaheptadecacyclo[40.28.0.02,27.04,25.06,23.07,20.010,19.011,16.028,41.029,38.032,37.044,69.046,67.049,66.050,63.053,62.054,59]heptaconta-1(70),4(25),5,23,42,44(69),48,63,65-nonaene-12,35,56-tricarboxylate

Cat. No.: B1205722
M. Wt: 1395.9 g/mol
InChI Key: VFKOSISZXZVZSP-XQKOXICPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trimethyl (2S,7R,10S,12R,16R,19R,27R,29R,32S,35R,38S,41R,46S,50R,53S,54R,56R,59S,62S,67S)-46-hydroxy-7,10,12,16,19,24,29,32,35,38,41,50,53,56,59,62,67,70-octadecamethyl-47-oxo-3,26,45,68-tetraoxaheptadecacyclo[40.28.0.02,27.04,25.06,23.07,20.010,19.011,16.028,41.029,38.032,37.044,69.046,67.049,66.050,63.053,62.054,59]heptaconta-1(70),4(25),5,23,42,44(69),48,63,65-nonaene-12,35,56-tricarboxylate is a triterpene trimer isolated from the plant species Maytenus scutioides. It is a unique compound due to its complex structure, which includes a quinonemethide and a phenolic nor-triterpene. This compound has garnered interest in the scientific community for its potential biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl (2S,7R,10S,12R,16R,19R,27R,29R,32S,35R,38S,41R,46S,50R,53S,54R,56R,59S,62S,67S)-46-hydroxy-7,10,12,16,19,24,29,32,35,38,41,50,53,56,59,62,67,70-octadecamethyl-47-oxo-3,26,45,68-tetraoxaheptadecacyclo[40.28.0.02,27.04,25.06,23.07,20.010,19.011,16.028,41.029,38.032,37.044,69.046,67.049,66.050,63.053,62.054,59]heptaconta-1(70),4(25),5,23,42,44(69),48,63,65-nonaene-12,35,56-tricarboxylate involves complex organic reactions. The primary synthetic route includes the Diels–Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene. This reaction is known for forming six-membered rings and is crucial in the synthesis of many natural products .

Industrial Production Methods

Industrial production of trimethyl (2S,7R,10S,12R,16R,19R,27R,29R,32S,35R,38S,41R,46S,50R,53S,54R,56R,59S,62S,67S)-46-hydroxy-7,10,12,16,19,24,29,32,35,38,41,50,53,56,59,62,67,70-octadecamethyl-47-oxo-3,26,45,68-tetraoxaheptadecacyclo[4028002,2704,2506,2307,20010,19011,16028,41029,38032,37044,69046,67049,66050,63053,62 advancements in organic synthesis and biotechnological methods may pave the way for more efficient production processes in the future .

Chemical Reactions Analysis

Types of Reactions

trimethyl (2S,7R,10S,12R,16R,19R,27R,29R,32S,35R,38S,41R,46S,50R,53S,54R,56R,59S,62S,67S)-46-hydroxy-7,10,12,16,19,24,29,32,35,38,41,50,53,56,59,62,67,70-octadecamethyl-47-oxo-3,26,45,68-tetraoxaheptadecacyclo[40.28.0.02,27.04,25.06,23.07,20.010,19.011,16.028,41.029,38.032,37.044,69.046,67.049,66.050,63.053,62.054,59]heptaconta-1(70),4(25),5,23,42,44(69),48,63,65-nonaene-12,35,56-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

trimethyl (2S,7R,10S,12R,16R,19R,27R,29R,32S,35R,38S,41R,46S,50R,53S,54R,56R,59S,62S,67S)-46-hydroxy-7,10,12,16,19,24,29,32,35,38,41,50,53,56,59,62,67,70-octadecamethyl-47-oxo-3,26,45,68-tetraoxaheptadecacyclo[40.28.0.02,27.04,25.06,23.07,20.010,19.011,16.028,41.029,38.032,37.044,69.046,67.049,66.050,63.053,62.054,59]heptaconta-1(70),4(25),5,23,42,44(69),48,63,65-nonaene-12,35,56-tricarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential antimicrobial and cytotoxic activities against various cell lines.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of trimethyl (2S,7R,10S,12R,16R,19R,27R,29R,32S,35R,38S,41R,46S,50R,53S,54R,56R,59S,62S,67S)-46-hydroxy-7,10,12,16,19,24,29,32,35,38,41,50,53,56,59,62,67,70-octadecamethyl-47-oxo-3,26,45,68-tetraoxaheptadecacyclo[40.28.0.02,27.04,25.06,23.07,20.010,19.011,16.028,41.029,38.032,37.044,69.046,67.049,66.050,63.053,62.054,59]heptaconta-1(70),4(25),5,23,42,44(69),48,63,65-nonaene-12,35,56-tricarboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Triscutin A: Another triterpene trimer isolated from Maytenus scutioides, similar in structure to trimethyl (2S,7R,10S,12R,16R,19R,27R,29R,32S,35R,38S,41R,46S,50R,53S,54R,56R,59S,62S,67S)-46-hydroxy-7,10,12,16,19,24,29,32,35,38,41,50,53,56,59,62,67,70-octadecamethyl-47-oxo-3,26,45,68-tetraoxaheptadecacyclo[40.28.0.02,27.04,25.06,23.07,20.010,19.011,16.028,41.029,38.032,37.044,69.046,67.049,66.050,63.053,62.054,59]heptaconta-1(70),4(25),5,23,42,44(69),48,63,65-nonaene-12,35,56-tricarboxylate.

    Shizukaol A and E: Triterpene dimers with similar biological activities and structural features.

Uniqueness

This compound is unique due to its complex trimeric structure and the presence of both quinonemethide and phenolic nor-triterpene units.

Properties

Molecular Formula

C90H122O12

Molecular Weight

1395.9 g/mol

IUPAC Name

trimethyl (2S,7R,10S,12R,16R,19R,27R,29R,32S,35R,38S,41R,46S,50R,53S,54R,56R,59S,62S,67S)-46-hydroxy-7,10,12,16,19,24,29,32,35,38,41,50,53,56,59,62,67,70-octadecamethyl-47-oxo-3,26,45,68-tetraoxaheptadecacyclo[40.28.0.02,27.04,25.06,23.07,20.010,19.011,16.028,41.029,38.032,37.044,69.046,67.049,66.050,63.053,62.054,59]heptaconta-1(70),4(25),5,23,42,44(69),48,63,65-nonaene-12,35,56-tricarboxylate

InChI

InChI=1S/C90H122O12/c1-50-52-23-25-59-79(8,37-44-88(17)70-76(5,35-40-84(59,88)13)27-22-28-82(70,11)73(94)98-21)54(52)45-57-65(50)100-68-67(99-57)64-51(2)66-58(46-56(64)81(10)38-43-86(15)62-49-78(7,72(93)97-20)32-30-75(62,4)34-41-87(86,16)69(68)81)101-90(95)63(91)47-55-53(89(90,18)102-66)24-26-60-80(55,9)36-42-85(14)61-48-77(6,71(92)96-19)31-29-74(61,3)33-39-83(60,85)12/h24,26,45-47,59,61-62,67-70,95H,22-23,25,27-44,48-49H2,1-21H3/t59?,61-,62?,67+,68+,69?,70?,74-,75-,76-,77-,78-,79+,80+,81+,82-,83-,84-,85+,86+,87-,88+,89+,90-/m1/s1

InChI Key

VFKOSISZXZVZSP-XQKOXICPSA-N

Isomeric SMILES

CC1=C2CCC3[C@](C2=CC4=C1O[C@H]5[C@@H](O4)C6=C(C7=C(C=C6[C@]8(C5[C@]9(CC[C@]1(CC[C@@](CC1[C@@]9(CC8)C)(C)C(=O)OC)C)C)C)O[C@@]1(C(=O)C=C2C(=CC=C4[C@]2(CC[C@@]2([C@@]4(CC[C@@]4([C@H]2C[C@](CC4)(C)C(=O)OC)C)C)C)C)[C@@]1(O7)C)O)C)(CC[C@@]1([C@@]3(CC[C@@]2(C1[C@](CCC2)(C)C(=O)OC)C)C)C)C

Canonical SMILES

CC1=C2CCC3C(C2=CC4=C1OC5C(O4)C6=C(C7=C(C=C6C8(C5C9(CCC1(CCC(CC1C9(CC8)C)(C)C(=O)OC)C)C)C)OC1(C(=O)C=C2C(=CC=C4C2(CCC2(C4(CCC4(C2CC(CC4)(C)C(=O)OC)C)C)C)C)C1(O7)C)O)C)(CCC1(C3(CCC2(C1C(CCC2)(C)C(=O)OC)C)C)C)C

Synonyms

triscutin B

Origin of Product

United States

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